molecular formula C9H12N2O2 B13902921 Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate

Cat. No.: B13902921
M. Wt: 180.20 g/mol
InChI Key: BOVSSXCTWYJOQG-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate is a chemical compound with the molecular formula C10H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of dicarboxylic alkynes and hydrazines, catalyzed by rhodium . Another approach involves a radical addition followed by intramolecular cyclization under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-13-8(12)9(4-5-9)7-3-6-10-11-7/h3,6H,2,4-5H2,1H3,(H,10,11)

InChI Key

BOVSSXCTWYJOQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=NN2

Origin of Product

United States

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